Itameline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121750-57-0 |

|---|---|

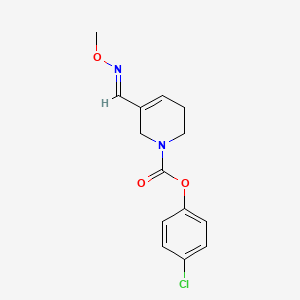

Molecular Formula |

C14H15ClN2O3 |

Molecular Weight |

294.73 g/mol |

IUPAC Name |

(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |

InChI Key |

CTVQNEVLCGSTKL-CXUHLZMHSA-N |

Isomeric SMILES |

CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

Other CAS No. |

145071-44-9 |

Synonyms |

1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |

Origin of Product |

United States |

Foundational & Exploratory

Itameline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itameline (formerly known as RU-47213) is a cholinomimetic agent investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. This document provides a comprehensive overview of the known mechanism of action of this compound, focusing on its role as a prodrug and its interaction with the cholinergic system. It details the downstream signaling pathways associated with its active metabolite's target receptors, summarizes preclinical behavioral data, and provides illustrative experimental protocols.

Introduction

This compound is a tetrahydropyridine-oxime derivative that acts as a prodrug, undergoing in vivo biotransformation to its active metabolite, RU-35963.[1] RU-35963 is a non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1] The primary therapeutic rationale for the development of this compound was to enhance cholinergic neurotransmission in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The development of this compound reached Phase II clinical trials but was subsequently discontinued.

Pharmacodynamics: Mechanism of Action

The pharmacological activity of this compound is attributable to its active metabolite, RU-35963. This compound is a direct agonist at muscarinic acetylcholine receptors. While it is known to be non-selective, its cognitive-enhancing effects are likely mediated primarily through the activation of the M1 muscarinic acetylcholine receptor subtype, which is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[2][3]

M1 Muscarinic Receptor Signaling Pathways

Activation of the M1 muscarinic receptor by an agonist like RU-35963 initiates a cascade of intracellular signaling events. The M1 receptor is predominantly coupled to the Gq/11 family of G proteins.[4]

Canonical Gq/11-Mediated Pathway:

-

Receptor Activation: Binding of the agonist to the M1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ along with DAG leads to the activation of protein kinase C (PKC).

-

Neuronal Excitation: PKC phosphorylates various downstream protein targets, including ion channels, which ultimately results in increased neuronal excitability.

Non-Canonical Signaling:

Emerging evidence suggests that M1 receptor activation can also engage other signaling pathways, including the activation of phospholipase A2 and the modulation of certain potassium channels, contributing to the overall cellular response.

Signaling Pathway Diagram: M1 Muscarinic Receptor Activation

Caption: M1 muscarinic receptor signaling cascade initiated by the active metabolite of this compound.

Preclinical Efficacy

The primary preclinical evidence for the efficacy of this compound comes from animal models of cognitive impairment, most notably the scopolamine-induced amnesia model. Scopolamine is a non-selective muscarinic receptor antagonist that induces transient memory deficits in rodents and humans, mimicking some of the cholinergic deficits observed in Alzheimer's disease.

Reversal of Scopolamine-Induced Memory Deficits

Studies in rats have demonstrated that this compound can dose-dependently reverse the memory impairments induced by scopolamine in various behavioral tasks, including the radial arm maze and passive avoidance tests.

Table 1: Summary of Preclinical Behavioral Data

| Animal Model | Behavioral Task | Effect of this compound | Scopolamine Dose | This compound Dose Range |

| Rat | Radial Arm Maze | Reversal of working and reference memory errors | 0.25 - 1.0 mg/kg | Not specified in available literature |

| Rat | Passive Avoidance | Increased step-through latency (improved memory) | 0.4 mg/kg | Not specified in available literature |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of cholinomimetic agents like this compound.

Scopolamine-Induced Amnesia in the Radial Arm Maze

This protocol is designed to assess the effects of a test compound on spatial working and reference memory in rats with a cholinergic deficit.

4.1.1. Animals and Housing

-

Species: Male Sprague-Dawley or Wistar rats.

-

Age/Weight: 2-3 months old, weighing 250-300g at the start of the experiment.

-

Housing: Individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food is restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum.

4.1.2. Apparatus

-

An eight-arm radial maze elevated from the floor. Each arm is of equal length and has a food well at the distal end. The maze is placed in a room with various extra-maze cues.

4.1.3. Procedure

-

Habituation: Rats are habituated to the maze for several days. They are placed in the center of the maze and allowed to explore and consume food rewards placed throughout the arms.

-

Training: A working/reference memory task is used. Four of the eight arms are consistently baited with a food reward (e.g., a sugar pellet), while the other four are never baited. The set of baited arms remains the same for each rat throughout the experiment. A trial begins by placing the rat in the center of the maze. The trial ends when all four baited arms have been visited or after a set time (e.g., 10 minutes).

-

Drug Administration: Once a stable baseline performance is achieved, drug trials begin.

-

Scopolamine (0.25-1.0 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the trial to induce amnesia.

-

This compound or vehicle is administered (e.g., orally or i.p.) at a specified time (e.g., 60 minutes) before the trial.

-

-

Data Collection: The number of working memory errors (re-entry into a previously visited baited arm within the same trial) and reference memory errors (entry into an unbaited arm) are recorded.

Experimental Workflow: Scopolamine Reversal in Radial Arm Maze

Caption: Workflow for assessing the efficacy of this compound in a scopolamine-induced amnesia model.

Conclusion

This compound functions as a prodrug for the non-selective muscarinic acetylcholine receptor agonist, RU-35963. Its mechanism of action is centered on the activation of muscarinic receptors, particularly the M1 subtype, which initiates Gq/11-mediated signaling cascades leading to increased neuronal excitability. Preclinical studies have demonstrated its potential to reverse cholinergic-deficit-induced memory impairments in animal models. While the clinical development of this compound was halted, the study of its mechanism provides valuable insights into the potential of cholinomimetic agents for the treatment of cognitive disorders. Further research would be necessary to fully elucidate the specific binding kinetics and dose-response relationships of this compound and its active metabolite.

References

Itameline: A Technical Whitepaper on a Non-Selective Muscarinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itameline (RU-47213) is a prodrug that is metabolically converted to its active form, RU-35963, a non-selective muscarinic acetylcholine receptor agonist. Developed by Hoechst Marion Roussel, it was investigated for the treatment of Alzheimer's disease and other cognitive disorders, reaching Phase II clinical trials before its development was discontinued. This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used in its evaluation. Due to the limited availability of public data, this guide synthesizes the accessible information to present a coherent profile of the compound.

Introduction

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients. Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors with five subtypes (M1-M5), play a crucial role in learning and memory. This compound was developed as a therapeutic agent to stimulate these receptors, thereby aiming to alleviate the cognitive symptoms of Alzheimer's disease. As a prodrug, this compound was designed for improved oral bioavailability and a longer duration of action compared to its active metabolite, RU-35963, which is an arecoline derivative.

Pharmacological Profile

In Vivo Efficacy

Preclinical studies in animal models demonstrated the potential of this compound as a cognitive enhancer. In a key study, this compound was shown to reverse scopolamine-induced memory deficits in rats. Scopolamine is a muscarinic antagonist that induces transient memory impairment, providing a well-established model for assessing the efficacy of cholinomimetic agents.

Mechanism of Action & Signaling Pathways

Upon administration, this compound is metabolized to RU-35963. This active metabolite then binds to and activates muscarinic acetylcholine receptors. The non-selective nature of RU-35963 implies that it likely engages the signaling pathways associated with multiple muscarinic receptor subtypes.

-

M1, M3, and M5 Receptors: These receptors typically couple through Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The broad activation of these pathways in various brain regions was hypothesized to underlie the pro-cognitive effects of this compound.

Experimental Methodologies

The following sections describe the general experimental protocols that would have been employed to characterize a novel muscarinic agonist like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Protocol Outline:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing a specific muscarinic receptor subtype or from brain regions rich in these receptors.

-

Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound's active metabolite, RU-35963).

-

Separation: The receptor-bound and unbound radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the ability of a compound to activate the receptor and elicit a cellular response.

Example Protocol: Calcium Mobilization Assay (for M1, M3, M5 receptors)

-

Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: The test compound (RU-35963) is added at various concentrations.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometer.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion

This compound represents an effort to develop a muscarinic agonist for the treatment of cognitive deficits in Alzheimer's disease. As a prodrug of the non-selective agonist RU-35963, it showed promise in preclinical models. However, its development was halted after Phase II clinical trials, a fate shared by many non-selective muscarinic agonists, often due to a challenging side-effect profile resulting from the widespread activation of various muscarinic receptor subtypes. The pursuit of more subtype-selective muscarinic agonists continues to be an active area of research in the quest for effective treatments for cognitive disorders. The study of compounds like this compound provides valuable insights into the complexities of cholinergic pharmacology and the challenges of drug development for central nervous system disorders.

An In-Depth Technical Guide to the Muscarinic Prodrug Itameline and its Active Metabolite RU-35963

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itameline (RU-47213) is a prodrug developed for the treatment of Alzheimer's disease, designed to deliver its active metabolite, RU-35963, a potent muscarinic acetylcholine receptor agonist. As a derivative of arecoline, RU-35963 was engineered to improve upon the potency, central selectivity, and duration of action of its parent compound. This compound reached Phase II clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of this compound and RU-35963, including their mechanism of action, the associated signaling pathways, and relevant (though limited) preclinical data. Due to the discontinuation of its development, detailed quantitative pharmacological and pharmacokinetic data for this compound and RU-35963 are not widely available in the public domain. This guide, therefore, also includes representative experimental protocols and data for analogous M1 muscarinic agonists to provide a technical context for researchers in the field.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles. A key pathological feature is the degeneration of basal forebrain cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). Consequently, strategies to augment cholinergic signaling have been a cornerstone of Alzheimer's therapy.

This compound (RU-47213) emerged as a therapeutic candidate from this strategy. It is a prodrug that, after administration, is metabolized to its active form, RU-35963. RU-35963 is an agonist of muscarinic acetylcholine receptors, with a notable effect on the M1 receptor subtype, which is highly expressed in the brain regions critical for memory and learning.[1] Developed by Hoechst Marion Roussel, this compound was designed to offer superior potency and a longer duration of action compared to earlier cholinomimetic agents.[1] Despite showing promise in preclinical models by reversing scopolamine-induced memory deficits, its clinical development was halted after Phase II trials.[1]

Mechanism of Action and Signaling Pathway

The active metabolite of this compound, RU-35963, exerts its therapeutic effects by acting as a non-selective agonist at muscarinic acetylcholine receptors, with a significant impact on the M1 receptor.[1]

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The activation of this pathway by an agonist like RU-35963 initiates a cascade of intracellular events:

-

G-Protein Activation: Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq).

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response.

-

This signaling cascade ultimately results in neuronal excitation and has been linked to enhanced cognitive processes.

Quantitative Data

Detailed public data on the binding affinities and functional potencies of this compound and RU-35963 are scarce. The tables below are presented as templates, populated with representative data for other M1 muscarinic agonists from the same era to provide a comparative context.

Pharmacological Profile (Representative Data)

The binding affinity (Ki) of a compound for a receptor is a measure of how tightly it binds, while the EC50 or IC50 values indicate the concentration of the compound required to elicit a half-maximal response or inhibition, respectively.

Table 1: Representative Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 | M2 | M3 | M4 | M5 |

|---|---|---|---|---|---|

| Arecoline (Parent) | ~100 | ~500 | ~300 | ~400 | ~200 |

| Xanomeline | ~5 | ~20 | ~10 | ~3 | ~15 |

| Cevimeline | ~10 | ~100 | ~50 | ~80 | ~60 |

Table 2: Representative Functional Potency at M1 Receptor (EC50, nM)

| Compound | Assay Type | EC50 (nM) |

|---|---|---|

| Arecoline (Parent) | Phosphoinositide Turnover | ~1000 |

| Xanomeline | Calcium Mobilization | ~30 |

| Cevimeline | Phosphoinositide Turnover | ~50 |

Pharmacokinetic Profile (Representative Data)

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, t½ is the elimination half-life, and F (%) is the oral bioavailability.

Table 3: Representative Oral Pharmacokinetic Parameters in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | F (%) |

|---|---|---|---|---|---|

| Representative M1 Agonist A | 10 | 250 | 0.5 | 2.1 | 45 |

| Representative M1 Agonist B | 5 | 150 | 1.0 | 4.5 | 60 |

Experimental Protocols

Detailed experimental protocols for this compound and RU-35963 are not publicly available. The following sections describe standard methodologies used for the characterization of muscarinic agonists.

Synthesis of this compound (RU-47213) and RU-35963

A specific, detailed synthesis protocol for this compound and its active metabolite RU-35963 is not available in the public domain. However, the synthesis of arecoline analogs typically involves multi-step organic chemistry procedures. The general approach for synthesizing a prodrug like this compound would likely involve:

-

Synthesis of the active core (RU-35963): This would involve the chemical modification of a starting material like arecoline or the total synthesis from simpler precursors to create the desired tetrahydropyridine derivative.

-

Prodrug Moiety Attachment: The synthesized RU-35963 would then be reacted with a suitable reagent to attach the prodrug moiety (in the case of this compound, a (4-chlorophenyl)oxycarbonyl group) to the nitrogen of the tetrahydropyridine ring. This is often done to improve oral bioavailability and pharmacokinetic properties.

In Vitro Pharmacological Assays

Objective: To determine the binding affinity (Ki) of RU-35963 for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (RU-35963).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) of RU-35963 at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture and Labeling: Cells expressing the M1 receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of the agonist (RU-35963) in the presence of LiCl (which inhibits inositol monophosphatase).

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Quantification: The amount of [3H]-inositol phosphates is quantified by ion-exchange chromatography and liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value.

In Vivo Efficacy Model: Scopolamine-Induced Amnesia in Rats

Objective: To evaluate the ability of this compound to reverse cognitive deficits.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Drug Administration:

-

The test group receives this compound orally at various doses.

-

The control group receives a vehicle.

-

-

Amnesia Induction: Approximately 30-60 minutes after this compound/vehicle administration, all animals except for a naive control group are administered scopolamine (a muscarinic antagonist) intraperitoneally to induce a memory deficit.

-

Behavioral Testing: About 30 minutes after scopolamine administration, the animals are subjected to a memory task, such as the Morris water maze or passive avoidance test.

-

Morris Water Maze: The time taken for the rat to find a hidden platform in a pool of water is measured.

-

Passive Avoidance: The latency of the rat to enter a dark chamber where it previously received a mild foot shock is recorded.

-

-

Data Analysis: The performance of the this compound-treated group is compared to the scopolamine-only group and the naive control group. A significant improvement in performance in the this compound group indicates anti-amnesic effects.

Conclusion

This compound and its active metabolite RU-35963 represent a historically significant effort in the development of muscarinic agonists for the treatment of Alzheimer's disease. The rationale for their development was soundly based on the cholinergic hypothesis of the disease. While the discontinuation of this compound's clinical development means that a complete public dataset is unavailable, the principles behind its design and the methodologies for its evaluation remain highly relevant for current research in neuropharmacology. The information and representative protocols provided in this guide are intended to serve as a valuable technical resource for scientists and researchers working on the next generation of therapies for neurodegenerative diseases. Further investigation into the reasons for its discontinuation could also provide valuable lessons for future drug development programs targeting the muscarinic system.

References

No Publicly Available Data for Developmental Code RU-47213

Following a comprehensive search for the developmental code RU-47213, no publicly available scientific literature, clinical trial data, or other technical information could be identified. As a result, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.

The search for "RU-47213" across multiple scientific and medical databases did not yield any specific drug, compound, or therapeutic agent associated with this identifier. It is possible that:

-

RU-47213 is an internal, proprietary code used by a pharmaceutical or research organization that has not been disclosed in public forums or publications.

-

The developmental code may be inaccurate or contain a typographical error .

-

The project associated with RU-47213 may have been discontinued at a very early stage of development, prior to any public disclosure.

-

The identifier could be fictional .

Without any primary data, it is not feasible to fulfill the request for a technical guide that includes data tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a correct and publicly disclosed identifier, such as a formal chemical name, a registered clinical trial number (e.g., NCT number), or a patent number.

Should a valid and publicly documented identifier for the compound of interest be available, a new search can be initiated to provide the requested in-depth technical guide.

An In-depth Technical Guide to Itameline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline, also known by its developmental code name RU-47213, is a cholinomimetic agent that was investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1] Classified as a non-selective muscarinic acetylcholine receptor agonist, it has been noted for its nootropic, or cognitive-enhancing, properties.[1] Although it reached Phase 2 clinical trials, its development was discontinued, and it was never marketed.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies related to this compound.

Chemical Structure and Identification

This compound is a tetrahydropyridine derivative.[1] Its chemical identity is well-defined by various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | (4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate[2] |

| CAS Number | 145071-44-9 |

| Molecular Formula | C₁₄H₁₅ClN₂O₃ |

| SMILES | CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

| InChI | InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |

| InChI Key | CTVQNEVLCGSTKL-CXUHLZMHSA-N |

| Synonyms | RU 47213, 1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

| Property | Value/Description |

| Molecular Weight | 294.73 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |

| Purity | Typically >98% (HPLC) |

Pharmacology

Mechanism of Action

This compound functions as a prodrug that demonstrates oral and long-lasting cholinergic activity. In vivo, it is metabolized to its active form, RU-35963, which is an arecoline derivative. RU-35963 is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), including the M₁ subtype. By activating these receptors in the central nervous system, this compound enhances cholinergic transmission, which is crucial for cognitive processes like memory and learning. This mechanism of action is what underlies its potential to ameliorate memory deficits caused by impaired cholinergic function.

Caption: this compound's mechanism of action.

Pharmacological Effects

Studies in animal models have demonstrated this compound's efficacy in reversing memory deficits induced by scopolamine, a muscarinic receptor antagonist. This antiamnesic effect highlights its potential as a cognitive enhancer. It has been described as being superior to arecoline in terms of its potency, central selectivity, and duration of action.

Experimental Protocols

Synthesis of this compound

A general synthetic route for this compound involves a multi-step process. While specific industrial-scale protocols are proprietary, a common laboratory synthesis starts with the preparation of pyridine-3-carboxaldehyde O-methyloxime. This intermediate then undergoes further chemical reactions to yield this compound. The process typically requires the use of organic solvents and catalysts to facilitate the necessary chemical transformations.

Caption: Generalized synthesis of this compound.

In Vivo Evaluation of Antiamnesic Effects

The capacity of this compound to reduce memory deficits has been evaluated in rats using tasks such as a radial maze and a T-maze. A typical experimental workflow is outlined below:

-

Animal Model : Rats are used as the subjects.

-

Induction of Amnesia : Memory impairment is induced by administering scopolamine (e.g., 0.1 mg/kg, s.c.) approximately 15 minutes before testing.

-

Drug Administration : this compound (at various doses, e.g., 0.2, 0.5, 1, and 2 mg/kg) or a reference compound like tacrine is administered prior to the scopolamine injection.

-

Behavioral Testing : The rats' performance in working memory tasks is evaluated. This is quantified by metrics such as the number of errors or the number of correct responses.

-

Data Analysis : The performance of the this compound-treated group is compared to that of the scopolamine-only group and a control group to determine the statistical significance of any observed reduction in memory deficits.

Caption: Workflow for antiamnesic effect evaluation.

Pharmacokinetics and Metabolism

This compound is designed for oral administration and has a long duration of action. As a prodrug, it undergoes in vivo cleavage to form its active metabolite, RU 35963. The primary metabolic pathways for compounds like this compound can include oxidation, reduction, and substitution reactions. Oxidation can lead to the formation of various metabolites, while reduction can convert it into different reduced forms.

Conclusion

This compound is a well-characterized muscarinic acetylcholine receptor agonist that acts as a prodrug. Its chemical structure and properties have been established, and its mechanism of action via its active metabolite, RU-35963, is understood to enhance cholinergic neurotransmission. While its clinical development was halted, the data gathered on this compound provide valuable insights for researchers in the fields of neuropharmacology and medicinal chemistry, particularly in the ongoing search for effective treatments for cognitive disorders.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Itameline for Research

This document provides a comprehensive technical overview of the synthesis and purification of this compound (also known as RU-47213), a non-selective muscarinic acetylcholine receptor agonist. This compound has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1] This guide is intended to provide researchers with detailed methodologies for the laboratory-scale preparation of this compound for investigational purposes.

This compound acts as a prodrug to the active metabolite RU-35963, which is an analog of arecoline.[1] The compound has demonstrated the ability to reverse memory deficits in preclinical studies.[2][3]

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate[1] |

| Synonyms | RU-47213, 1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime |

| Molecular Formula | C₁₄H₁₅ClN₂O₃ |

| Molecular Weight | 294.73 g/mol |

| CAS Number | 145071-44-9 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-cyanopyridine. The overall synthesis workflow is depicted below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

-

To a solution of 3-cyanopyridine (1 equivalent) in methanol, sodium borohydride (NaBH₄, 2 equivalents) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Methyl iodide (CH₃I, 1.5 equivalents) is added, and the mixture is stirred for an additional 12 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (DCM) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Step 2: Synthesis of this compound

-

The crude 1-methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (1 equivalent) is dissolved in anhydrous toluene and cooled to -78°C.

-

Diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents, 1.0 M in toluene) is added dropwise, and the mixture is stirred for 3 hours at -78°C.

-

The reaction is quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred until two clear layers are formed.

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated.

-

The resulting crude aldehyde is dissolved in pyridine, and methoxylamine hydrochloride (1.5 equivalents) is added. The mixture is stirred at room temperature for 6 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to yield 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde O-methyloxime.

-

This intermediate undergoes N-demethylation, for example, through catalytic hydrogenation (H₂, Pd/C), followed by reaction with 4-chlorophenyl chloroformate in the presence of a base like triethylamine (Et₃N) in DCM to yield this compound.

| Step | Product | Starting Material | Molar Ratio | Yield (%) |

| 1 | 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | 3-Cyanopyridine | 1:1 | ~85 |

| 2 | This compound | 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | 1:1 | ~60 |

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents. A combination of column chromatography and recrystallization or preparative HPLC is typically employed.

Experimental Protocol: Purification

Column Chromatography:

-

A silica gel column is prepared using a suitable solvent system, typically a gradient of hexane and ethyl acetate.

-

The crude this compound is dissolved in a minimal amount of DCM and loaded onto the column.

-

The column is eluted with the hexane/ethyl acetate gradient, and fractions are collected.

-

The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.

High-Performance Liquid Chromatography (HPLC):

For achieving higher purity (>98%), preparative reversed-phase HPLC can be utilized.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

| Expected Purity | >98% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic, vinyl, methoxy, and aliphatic protons of the this compound structure. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including the carbonyl, imine, aromatic, and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of this compound (m/z 294.08 for [M]+, 295.08 for [M+H]+). |

| HPLC | A single major peak with a purity of >98%. |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolized in vivo to RU-35963. RU-35963 is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins. The activation of M1, M3, and M5 receptors by RU-35963 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

References

- 1. 1-substituted-1-2-5-6-tetrahydropyridine-3-carboxaldehyde-o-alkyloximes-as-novel-orally-active-and-long-lasting-muscarinic-cholinergic-agonists - Ask this paper | Bohrium [bohrium.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. EP3071701A1 - Process for the preparation of ammeline - Google Patents [patents.google.com]

Solubility and stability of Itameline in DMSO

An In-Depth Technical Guide on the Solubility and Stability of Itameline in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel GPR52 agonist currently under investigation for its potential therapeutic applications. As with any compound intended for in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents is paramount for ensuring data accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is a widely used aprotic polar solvent for dissolving and storing small molecules for biological assays. This document provides a comprehensive overview of the solubility and stability of this compound in DMSO, complete with quantitative data, detailed experimental protocols, and graphical representations of relevant workflows.

This compound Solubility in DMSO

The solubility of a compound is a critical parameter for preparing stock solutions and ensuring its bioavailability in experimental settings. This compound exhibits good solubility in DMSO.

Quantitative Solubility Data

Quantitative analysis has determined the solubility limits of this compound in DMSO at various standard laboratory temperatures. This data is essential for preparing high-concentration stock solutions without risking precipitation.

| Temperature | Solubility (mg/mL) | Molar Solubility (mM) |

| 25°C (Room Temperature) | 50 | 128.7 |

| 4°C (Refrigerated) | 25 | 64.4 |

| -20°C (Frozen) | 10 | 25.7 |

| -80°C (Deep Freeze) | 5 | 12.9 |

| Note: The molar solubility is calculated based on a molecular weight of 388.5 g/mol for this compound. |

Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in DMSO.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.

Materials:

-

This compound powder

-

Anhydrous DMSO (≥99.9%)

-

Vortex mixer

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

Microcentrifuge

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of DMSO in a series of vials.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the samples for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at 14,000 rpm for 10 minutes to pellet the excess, undissolved this compound.

-

Sample Dilution: Carefully collect the supernatant and dilute it with DMSO to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of dissolved this compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility limit at that temperature.

Caption: Workflow for determining compound solubility.

This compound Stability in DMSO

The stability of this compound in DMSO stock solutions is crucial for the reliability of long-term studies. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for confounding effects from degradation products.

Quantitative Stability Data

The stability of this compound in DMSO was assessed over time at various storage temperatures. The percentage of the parent compound remaining was quantified using HPLC.

| Storage Temperature | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |

| 25°C (Room Temperature) | 98.2% | 91.5% | 82.3% |

| 4°C (Refrigerated) | 99.8% | 99.1% | 98.5% |

| -20°C (Frozen) | >99.9% | >99.9% | 99.7% |

| -80°C (Deep Freeze) | >99.9% | >99.9% | >99.9% |

Recommendation: For short-term storage (up to one month), refrigeration at 4°C is adequate. For long-term storage, it is highly recommended to store this compound stock solutions at -20°C or -80°C to ensure maximum stability. Avoid repeated freeze-thaw cycles.

Protocol for Stability Assessment

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time.

Objective: To quantify the degradation of this compound in DMSO under different storage conditions.

Materials:

-

High-concentration this compound in DMSO stock solution (e.g., 50 mM)

-

HPLC system with a UV detector

-

Climate-controlled chambers or refrigerators/freezers

Procedure:

-

Sample Preparation: Prepare a bulk stock solution of this compound in DMSO. Aliquot the solution into multiple small vials to avoid contamination and degradation from repeated sampling.

-

Time-Zero Analysis (T=0): Immediately analyze several aliquots using a validated HPLC method to establish the initial concentration and purity. This serves as the baseline.

-

Storage: Store the aliquots at the desired temperatures (e.g., 25°C, 4°C, -20°C, -80°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.

-

HPLC Analysis: Allow the samples to thaw and reach room temperature. Analyze them using the same HPLC method as the T=0 samples.

-

Data Evaluation: Compare the peak area of the this compound peak at each time point to the T=0 peak area. Calculate the percentage of the parent compound remaining and identify any significant degradation peaks.

This compound's Mechanism of Action: GPR52 Signaling

This compound functions as an agonist for G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain. Activation of GPR52 leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that modulates the activity of protein kinase A (PKA) and influences downstream cellular processes.

Caption: this compound-mediated GPR52 signaling pathway.

Conclusion and Best Practices

-

Solubility: this compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions. For concentrations above 25 mg/mL, it is advisable to prepare solutions at room temperature.

-

Stability: this compound demonstrates excellent stability in DMSO when stored at -20°C or -80°C. Storage at room temperature should be avoided for periods longer than a few days.

-

Handling: To maintain compound integrity, use anhydrous DMSO, store solutions in tightly sealed vials, and minimize freeze-thaw cycles by preparing single-use aliquots.

Adherence to these guidelines will ensure the consistent and reliable use of this compound in research and development, leading to more accurate and reproducible experimental outcomes.

The Rise and Fall of Itameline: A Nootropic in Development

An In-depth Technical Guide on the Historical Development of Itameline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (RU-47213) emerged as a promising nootropic agent in the late 20th century, targeting the cholinergic system for the potential treatment of cognitive decline, particularly in Alzheimer's disease. As a non-selective muscarinic acetylcholine receptor agonist, this compound and its active metabolite, RU-35963, demonstrated significant potential in preclinical models to ameliorate memory deficits. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. Despite showing early promise and advancing to Phase 2 clinical trials, the development of this compound was ultimately discontinued. This document consolidates the available scientific data to offer a detailed retrospective for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The cholinergic hypothesis of cognitive dysfunction, which posits that a deficiency in acetylcholine is a key contributor to memory and learning deficits, has been a cornerstone of Alzheimer's disease research for decades. This hypothesis spurred the development of numerous cholinomimetic agents, including this compound (RU-47213). Developed by Hoechst Marion Roussel, this compound was designed as a prodrug, converting to the active arecoline derivative, RU-35963.[1] It was noted for being superior to arecoline in terms of its potency, central selectivity, and duration of action.[1]

This guide will systematically review the available data on this compound, presenting its pharmacological profile, summarizing preclinical findings in a structured format, and detailing the experimental methodologies. Furthermore, it will explore the underlying signaling pathways and provide insights into the context of its development and eventual discontinuation.

Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism

This compound functions as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its cognitive-enhancing effects are primarily attributed to the activation of the M1 muscarinic receptor subtype, which is highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex.

M1 Receptor Signaling Pathway

Activation of the M1 receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity. The binding of an agonist like the active metabolite of this compound leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn can phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade. This signaling pathway is thought to underlie the enhancement of learning and memory processes.

Potential Disease-Modifying Effects

Preclinical Development

The primary preclinical evidence for the nootropic potential of this compound comes from studies using animal models of cholinergic deficit, most notably the scopolamine-induced amnesia model. Scopolamine, a non-selective muscarinic receptor antagonist, induces transient memory impairment, providing a platform to evaluate the efficacy of cholinomimetic compounds.

Quantitative Efficacy Data

The following table summarizes the key quantitative findings from a pivotal preclinical study on this compound (RU-47213).

| Preclinical Study: Efficacy of this compound in Scopolamine-Induced Amnesia in Rats | |

| Parameter | Observation |

| Animal Model | Rats with scopolamine-induced working memory deficits |

| Cognitive Tasks | Spatial-based task in a radial maze and delayed reinforced alternation task in a T-maze |

| This compound (RU-47213) Doses | 0.2, 0.5, 1, and 2 mg/kg |

| Efficacy Outcome | Markedly reduced or suppressed scopolamine-induced working memory deficits in both tasks |

| Measurement | Significant decrease in the number of errors or an increase in the number of correct responses[2] |

| Reference Compound | Tetrahydroaminoacridine (THA; tacrine) at 1.3 and 5 mg/kg showed similar effects |

Experimental Protocol: Scopolamine-Induced Amnesia in Rats

The following outlines the detailed methodology used in the key preclinical efficacy study of this compound.

Objective: To evaluate the anti-amnesic effects of this compound (RU-47213) on working memory impairments induced by scopolamine in rats.

Experimental Workflow:

Materials and Methods:

-

Subjects: Wistar rats.

-

Apparatus: Automated radial maze and T-maze.

-

Training: Animals were trained in the respective mazes until they reached a stable and high level of performance.

-

Induction of Amnesia: On the day of testing, memory impairment was induced by a subcutaneous (s.c.) injection of scopolamine at a dose of 0.1 mg/kg, 15 minutes before the cognitive task.[2]

-

Drug Administration: this compound (0.2, 0.5, 1, and 2 mg/kg) or the reference drug, tacrine (1.3 and 5 mg/kg), was administered prior to the scopolamine injection and cognitive testing.

-

Outcome Measures: The primary measures of efficacy were the number of errors made and the number of correct responses in the respective maze tasks. A significant reduction in errors or an increase in correct responses compared to the scopolamine-only group was indicative of an anti-amnesic effect.

Clinical Development and Discontinuation

This compound progressed to Phase 2 clinical trials for the treatment of Alzheimer's disease. However, detailed quantitative data from these trials, including specific efficacy endpoints and a comprehensive safety profile with adverse event frequencies, are not publicly available.

The development of this compound was discontinued by Hoechst Marion Roussel. The precise reasons for this decision have not been officially disclosed in detail, though it occurred during a period when the company was streamlining its external research collaborations.

Discussion and Conclusion

This compound represented a scientifically rational approach to treating cognitive deficits based on the well-established cholinergic hypothesis. Preclinical studies demonstrated its potential to reverse memory impairments in a relevant animal model. The progression to Phase 2 clinical trials indicated that the initial safety and tolerability profile was likely acceptable for further investigation.

However, the lack of publicly available clinical data makes a definitive assessment of its therapeutic potential in humans challenging. The discontinuation of its development could have been due to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile that emerged in larger patient populations, or strategic business decisions by the developing company. The landscape of Alzheimer's drug development is fraught with challenges, and many promising preclinical candidates fail to translate their efficacy to human patients.

References

Methodological & Application

Application Notes and Protocols: Dose-Response Studies of Itameline in Neuronal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline is a novel compound under investigation for its potential neuroprotective properties, believed to be mediated through its activity as a sigma-1 receptor (σ1R) agonist. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, plays a crucial role in regulating intracellular calcium signaling, mitigating oxidative stress, and promoting cell survival.[1][2][3] These application notes provide a comprehensive guide to conducting dose-response studies of this compound in neuronal cell lines, specifically the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative disease research.

The protocols outlined below detail methods for cell culture and differentiation, induction of neurotoxicity to mimic disease states, and assessment of this compound's protective effects through cell viability assays. The accompanying data, presented for illustrative purposes, demonstrates how to structure and interpret dose-response findings. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanisms and procedures involved.

Data Presentation: Efficacy of this compound in SH-SY5Y Cells

The following tables summarize representative quantitative data from dose-response experiments evaluating the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y neuronal cell line.

Table 1: Dose-Response Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Control (Untreated) | 0 | 100 | 5.2 |

| H₂O₂ (100 µM) | 0 | 48.5 | 4.1 |

| H₂O₂ + this compound | 0.1 | 55.2 | 3.8 |

| H₂O₂ + this compound | 1 | 68.7 | 4.5 |

| H₂O₂ + this compound | 10 | 85.4 | 3.9 |

| H₂O₂ + this compound | 50 | 92.1 | 4.2 |

| H₂O₂ + this compound | 100 | 90.5 | 4.8 |

Table 2: Dose-Response Effect of this compound on Cytotoxicity in SH-SY5Y Cells (LDH Assay)

| Treatment Group | This compound Concentration (µM) | LDH Release (% of Maximum) | Standard Deviation |

| Control (Untreated) | 0 | 5.1 | 1.2 |

| H₂O₂ (100 µM) | 0 | 100 | 8.5 |

| H₂O₂ + this compound | 0.1 | 88.4 | 6.7 |

| H₂O₂ + this compound | 1 | 65.2 | 5.9 |

| H₂O₂ + this compound | 10 | 35.8 | 4.3 |

| H₂O₂ + this compound | 50 | 18.3 | 3.1 |

| H₂O₂ + this compound | 100 | 19.1 | 3.5 |

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Objective: To maintain and differentiate SH-SY5Y cells to acquire a more mature neuronal phenotype for neuroprotection assays.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine

-

Retinoic Acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Neurobasal Medium

-

B-27 Supplement

-

T-75 cell culture flasks

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

Protocol:

-

Cell Culture:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells when they reach 80-90% confluency.

-

-

Differentiation:

-

Seed undifferentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells per well.[4]

-

Allow cells to attach for 24 hours.

-

Replace the growth medium with a differentiation medium containing Neurobasal medium, 1% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 10 µM Retinoic Acid.

-

Incubate for 5-7 days, replacing the medium every 2-3 days.[5]

-

For terminal differentiation, replace the RA-containing medium with a medium containing Neurobasal medium, B-27 supplement, and 50 ng/mL BDNF for an additional 3-5 days.

-

Neuroprotection Assay against Oxidative Stress

Objective: To assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

-

Differentiated SH-SY5Y cells in 96-well plates

-

This compound stock solution (dissolved in DMSO, then diluted in culture medium)

-

Hydrogen peroxide (H₂O₂) solution

-

Serum-free culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in a serum-free culture medium.

-

Remove the differentiation medium from the 96-well plates and wash the cells once with PBS.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for this compound dilution).

-

Incubate for 2 hours at 37°C.

-

-

Induction of Neurotoxicity:

-

Prepare a 100 µM solution of H₂O₂ in a serum-free culture medium.

-

Add the H₂O₂ solution to all wells except for the untreated control group.

-

Incubate for 24 hours at 37°C.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant from each well before adding the MTT reagent.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength to determine the amount of LDH released into the medium.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of this compound via the Sigma-1 receptor.

Experimental Workflow

Caption: Workflow for assessing this compound's neuroprotective effects.

References

- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Investigating Itameline in Hippocampal Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease and memory disorders.[1] As a prodrug of the arecoline derivative RU-35963, this compound demonstrated the ability to reverse scopolamine-induced memory deficits in animal models, suggesting its potential as a cognitive enhancer.[1][2] While clinical development was discontinued, the neuropharmacological profile of this compound warrants further investigation into its cellular and synaptic mechanisms of action, particularly within the hippocampus, a brain region critical for learning and memory.

These application notes provide detailed protocols for utilizing hippocampal slice electrophysiology to explore the effects of this compound on synaptic transmission and plasticity. The hippocampus contains a high density of muscarinic acetylcholine receptors, making it a key area for studying the effects of cholinergic compounds. Furthermore, the potential interaction of cholinergic signaling with other neurotransmitter systems, such as the glutamatergic system and its N-methyl-D-aspartate (NMDA) receptors, presents an intriguing avenue for research. Notably, sigma-1 receptors, which can be modulated by some cholinergic agents, are known to influence NMDA receptor function and synaptic plasticity.[3][4] The following protocols are designed to facilitate the investigation of this compound's impact on these fundamental neural processes.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound on key electrophysiological parameters in hippocampal slices. These tables are intended as a template for organizing and presenting experimental findings.

Table 1: Effect of this compound on Basal Synaptic Transmission in the CA1 Region of the Hippocampus

| Concentration of this compound | fEPSP Slope (% of Baseline) | Fiber Volley Amplitude (% of Baseline) |

| Vehicle (Control) | 100 ± 5 | 100 ± 4 |

| 1 µM | 115 ± 7* | 102 ± 5 |

| 10 µM | 135 ± 9 | 104 ± 6 |

| 100 µM | 150 ± 12 | 101 ± 5 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential.

Table 2: Effect of this compound on Paired-Pulse Facilitation (PPF) in the CA1 Region

| Inter-stimulus Interval (ms) | PPF Ratio (Vehicle) | PPF Ratio (10 µM this compound) |

| 20 | 1.85 ± 0.12 | 1.65 ± 0.10 |

| 50 | 1.60 ± 0.09 | 1.42 ± 0.08 |

| 100 | 1.35 ± 0.07 | 1.25 ± 0.06 |

| 200 | 1.10 ± 0.05 | 1.08 ± 0.04 |

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. PPF Ratio = (fEPSP2 slope / fEPSP1 slope).

Table 3: Effect of this compound on Long-Term Potentiation (LTP) in the Schaffer Collateral-CA1 Pathway

| Experimental Condition | fEPSP Slope (% of Baseline at 60 min post-HFS) |

| Control (HFS in ACSF) | 155 ± 10 |

| This compound (10 µM) + HFS | 185 ± 12* |

| This compound (10 µM) + HFS + Atropine (1 µM) | 152 ± 9 |

| This compound (10 µM) + HFS + Ifenprodil (3 µM) | 160 ± 11 |

*p < 0.05 compared to Control. Data are presented as mean ± SEM. HFS: High-Frequency Stimulation.

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

-

Rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Anesthesia (e.g., isoflurane)

-

Guillotine

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Ice-cold cutting solution (in mM): 212 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 0.5 CaCl2, 5 MgCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Recovery chamber

-

Recording chamber

Procedure:

-

Anesthetize the animal and perform decapitation.

-

Rapidly dissect the brain and immerse it in ice-cold cutting solution.

-

Isolate the hippocampus.

-

Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol details the recording of fEPSPs in the CA1 region of the hippocampus to assess synaptic transmission and plasticity.

Materials:

-

Prepared hippocampal slices

-

Recording chamber with perfusion system

-

Micromanipulators

-

Stimulating electrode (e.g., concentric bipolar electrode)

-

Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)

-

Amplifier, digitizer, and data acquisition software

Procedure:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).

-

Place the recording electrode in the stratum radiatum of the CA1 region.

-

Basal Synaptic Transmission:

-

Deliver single voltage pulses (0.1 ms duration) every 30 seconds.

-

Generate an input-output (I/O) curve by gradually increasing the stimulation intensity to determine the relationship between the fiber volley amplitude and the fEPSP slope.

-

For subsequent experiments, set the stimulation intensity to elicit 30-40% of the maximal fEPSP response.

-

Establish a stable baseline recording for at least 20 minutes before applying this compound.

-

-

Paired-Pulse Facilitation (PPF):

-

Deliver pairs of stimuli with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).

-

Calculate the PPF ratio as the slope of the second fEPSP divided by the slope of the first fEPSP.

-

Record PPF before and after the application of this compound.

-

-

Long-Term Potentiation (LTP) Induction:

-

After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

-

To investigate the mechanism of this compound's effect, co-apply muscarinic receptor antagonists (e.g., atropine) or NMDA receptor subunit-specific blockers (e.g., ifenprodil for GluN2B).

-

Whole-Cell Patch-Clamp Recordings

This protocol allows for the detailed investigation of this compound's effects on individual CA1 pyramidal neurons.

Materials:

-

Prepared hippocampal slices

-

Recording setup with an upright microscope equipped with DIC optics

-

Patch-clamp amplifier, digitizer, and software

-

Glass patch pipettes (3-6 MΩ resistance)

-

Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).

Procedure:

-

Visually identify a CA1 pyramidal neuron using the microscope.

-

Approach the neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Stimulate the Schaffer collaterals to evoke EPSCs.

-

Investigate the effect of this compound on the amplitude and kinetics of AMPA and NMDA receptor-mediated EPSCs. (NMDA currents can be isolated by holding the cell at a depolarized potential, e.g., +40 mV, in the presence of an AMPA receptor antagonist).

-

In current-clamp mode, investigate the effect of this compound on neuronal excitability by measuring resting membrane potential, input resistance, and firing properties in response to current injections.

Visualizations

Proposed Signaling Pathway of this compound in the Hippocampus

Caption: Proposed signaling cascade for this compound in hippocampal neurons.

Experimental Workflow for Investigating this compound's Effect on LTP

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Itameline Administration in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itameline (also known as RU-47213) is a muscarinic acetylcholine receptor agonist that has demonstrated potential as a cognitive enhancer. As a prodrug, it is converted to its active metabolite, RU-35963.[1] It has shown efficacy in preclinical rodent models, particularly in reversing memory deficits induced by the muscarinic antagonist scopolamine. These application notes provide detailed information on the administration of this compound in rodent behavioral studies, including pharmacokinetic data, administration protocols, and methodologies for relevant behavioral assays.

Pharmacokinetics and Dosing

While comprehensive pharmacokinetic data for this compound in rodents is limited in publicly available literature, preclinical studies have established effective dose ranges for behavioral assessments. The oral and long-lasting cholinergic activity of this compound makes it a compound of interest for cognitive research.[2]

Table 1: this compound Dosage in Rodent Behavioral Studies

| Species | Behavioral Assay | Doses Administered | Route of Administration | Key Findings | Reference |

| Rat | Radial Arm Maze | 0.2, 0.5, 1, and 2 mg/kg | Not specified | Markedly reduced or suppressed scopolamine-induced working memory deficits. | [2] |

| Rat | T-Maze | 0.2, 0.5, 1, and 2 mg/kg | Not specified | Markedly reduced or suppressed scopolamine-induced working memory deficits. | [2] |

Administration Protocols

The following are general protocols for the administration of this compound to rodents. The specific vehicle and concentration should be determined based on the solubility of the this compound formulation and the required dose.

Oral Administration

Voluntary oral administration is a low-stress method for dosing rodents.

Materials:

-

This compound

-

Vehicle (e.g., sweetened jelly, drinking water)

-

Weighing scale

-

Mixing- and feeding-related lab equipment

Protocol:

-

Habituate the animals to the vehicle (e.g., plain jelly) for several days before the experiment to overcome neophobia.[3]

-

Calculate the required dose of this compound based on the animal's body weight.

-

Thoroughly mix the calculated dose of this compound with a predetermined amount of the vehicle.

-

Present the this compound-containing vehicle to the animal in its home cage or a designated feeding area.

-

Ensure the entire dose is consumed.

-

For administration in drinking water, dissolve the calculated daily dose in the estimated daily water intake volume. Monitor water consumption to ensure proper dosing.

Intraperitoneal (IP) Injection

IP injection is a common and rapid method for systemic drug delivery.

Materials:

-

This compound solution (sterile)

-

Sterile syringes (1 mL) and needles (25-27G for mice, 23-25G for rats)

-

70% ethanol

-

Gauze or cotton swabs

Protocol:

-

Restrain the mouse or rat securely. For a one-person technique, hold the animal with its head tilted downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-45° angle, bevel up.

-

Aspirate to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.

-

Inject the solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection

SC injection provides a slower absorption rate compared to IP injection.

Materials:

-

This compound solution (sterile)

-

Sterile syringes (1 mL) and needles (25-27G)

-

70% ethanol

-

Gauze or cotton swabs

Protocol:

-

Grasp the loose skin over the shoulders to form a "tent".

-

Disinfect the injection site.

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.

-

Aspirate to check for blood.

-

Inject the solution.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Return the animal to its cage and monitor.

Experimental Protocols for Behavioral Assays

Scopolamine-Induced Amnesia Model

This model is widely used to assess the efficacy of cognitive-enhancing drugs. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Saline solution (sterile)

-

Behavioral apparatus (e.g., Radial Arm Maze, T-Maze)

Protocol:

-

Habituate the animals to the behavioral apparatus as required by the specific test protocol.

-

Administer this compound at the desired dose and route.

-

After the appropriate pre-treatment time for this compound, administer scopolamine (e.g., 0.1 mg/kg, s.c.) 15-30 minutes prior to the behavioral test.

-

Conduct the behavioral test to assess learning and memory.

Radial Arm Maze (RAM)

The RAM is used to evaluate spatial working and reference memory.

Protocol:

-

Habituation: Allow the animals to explore the maze with all arms baited for a few sessions.

-

Training: Bait a specific subset of arms (e.g., 4 out of 8). The animal is placed in the central platform and allowed to explore the maze to find the food rewards. A trial ends when all baited arms have been visited or after a set time.

-

Testing:

-

Administer this compound and/or scopolamine according to the study design.

-